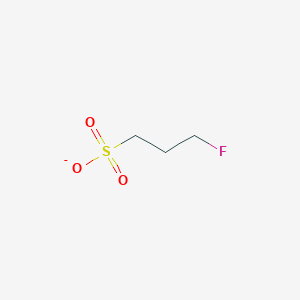
3-Fluoropropanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropropanesulfonate (FPS) is a chemical compound with the molecular formula C3H5FO3S. It is also known as trifluoromethylpropane sulfonate or triflate. FPS is widely used in organic synthesis as a highly reactive alkylating agent, due to its strong leaving group ability.
Mécanisme D'action
FPS acts as an alkylating agent by reacting with nucleophiles such as amines, alcohols, and thiols. The reaction produces a triflate group, which is a highly reactive leaving group. The triflate group can be easily displaced by nucleophiles, resulting in the formation of a new carbon-nucleophile bond.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of FPS. However, it has been reported that FPS can cause DNA damage and inhibit cell growth in vitro. Further studies are required to determine the exact mechanism of action and potential toxicity of FPS.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FPS in lab experiments is its high reactivity as an alkylating agent. This property makes it an important reagent in organic synthesis. However, FPS is highly toxic and requires careful handling. It can also be expensive and difficult to obtain.
Orientations Futures
There are several future directions for research on FPS. One direction is to investigate the potential toxicity of FPS in vivo. Another direction is to develop new synthetic methods for FPS that are more efficient and cost-effective. Additionally, FPS could be used as a tool to investigate the mechanism of action of nucleophilic substitution reactions in organic chemistry. Finally, FPS could be used in the synthesis of new pharmaceuticals and materials with improved properties.
Méthodes De Synthèse
FPS can be synthesized by reacting propane sulfonic acid with sodium fluoride and sulfur tetrafluoride. The reaction produces sulfur trioxide, which reacts with the propane sulfonic acid to form FPS. The synthesis method is shown below:
CH3CH2CH2SO3H + NaF + SF4 → CH3CH2CF3SO3Na + SO3 + HF
Applications De Recherche Scientifique
FPS has a wide range of scientific research applications. It is used as a reagent in organic synthesis to introduce the triflate group into organic molecules. The triflate group is a highly reactive leaving group, which can be easily displaced by nucleophiles. This property makes FPS an important reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Propriétés
Numéro CAS |
144335-51-3 |
|---|---|
Formule moléculaire |
C3H6FO3S- |
Poids moléculaire |
141.14 g/mol |
Nom IUPAC |
3-fluoropropane-1-sulfonate |
InChI |
InChI=1S/C3H7FO3S/c4-2-1-3-8(5,6)7/h1-3H2,(H,5,6,7)/p-1 |
Clé InChI |
JHODGINZNYIFEH-UHFFFAOYSA-M |
SMILES |
C(CF)CS(=O)(=O)[O-] |
SMILES canonique |
C(CF)CS(=O)(=O)[O-] |
Autres numéros CAS |
144335-51-3 |
Synonymes |
3-fluoropropanesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



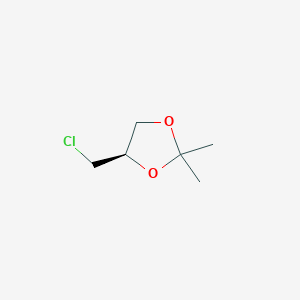
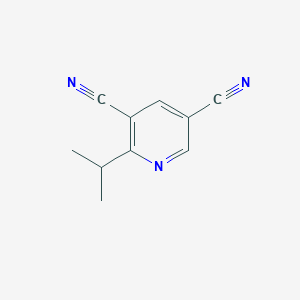
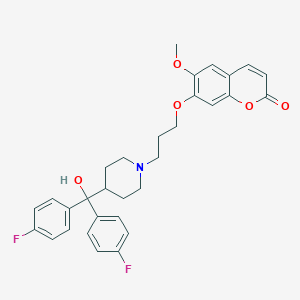
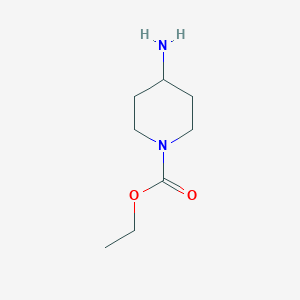
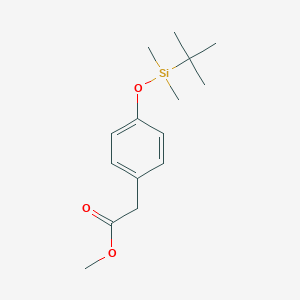
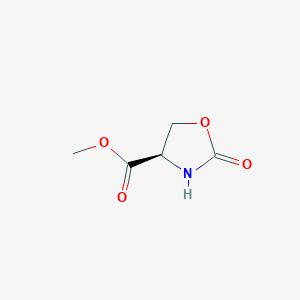
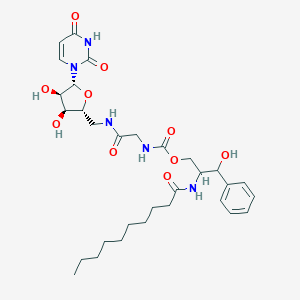
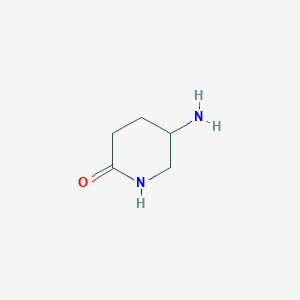
![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)
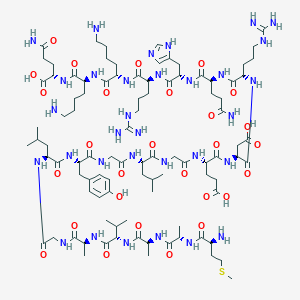
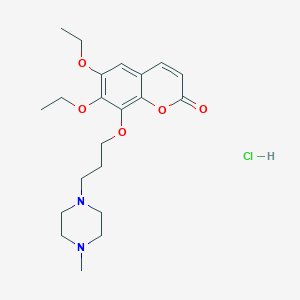
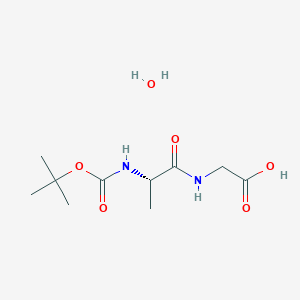
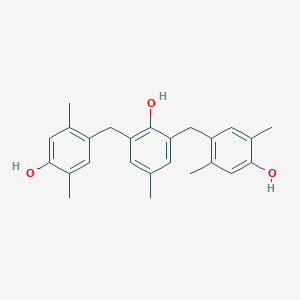
![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1S-endo)-(9CI)](/img/structure/B114713.png)